Lupanol 3-beta-diglucoside Lupanol 3-beta-diglucoside Lupanol 3-beta-diglucoside is a bioactive chemcial.
Brand Name: Vulcanchem
CAS No.: 120527-58-4
VCID: VC0533831
InChI: InChI=1S/C42H72O11/c1-21(2)22-11-14-38(5)17-18-40(7)23(29(22)38)9-10-28-39(6)15-12-27(37(3,4)26(39)13-16-41(28,40)8)42(35(50)33(48)31(46)25(20-44)52-42)53-36-34(49)32(47)30(45)24(19-43)51-36/h21-36,43-50H,9-20H2,1-8H3/t22-,23+,24+,25+,26-,27?,28?,29+,30+,31+,32-,33-,34+,35+,36-,38+,39-,40+,41+,42-/m0/s1
SMILES: CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)C6(C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C
Molecular Formula: C42H72O11
Molecular Weight: 753 g/mol

Lupanol 3-beta-diglucoside

CAS No.: 120527-58-4

Cat. No.: VC0533831

Molecular Formula: C42H72O11

Molecular Weight: 753 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lupanol 3-beta-diglucoside - 120527-58-4

Specification

CAS No. 120527-58-4
Molecular Formula C42H72O11
Molecular Weight 753 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[(1S,3aR,5aR,5bR,7aS,11aS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol
Standard InChI InChI=1S/C42H72O11/c1-21(2)22-11-14-38(5)17-18-40(7)23(29(22)38)9-10-28-39(6)15-12-27(37(3,4)26(39)13-16-41(28,40)8)42(35(50)33(48)31(46)25(20-44)52-42)53-36-34(49)32(47)30(45)24(19-43)51-36/h21-36,43-50H,9-20H2,1-8H3/t22-,23+,24+,25+,26-,27?,28?,29+,30+,31+,32-,33-,34+,35+,36-,38+,39-,40+,41+,42-/m0/s1
Standard InChI Key SQLBDGHCDJLXIZ-DXAPHSLFSA-N
Isomeric SMILES CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CCC4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C
SMILES CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)C6(C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C
Canonical SMILES CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)C6(C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Lupanol 3-beta-diglucoside belongs to the class of triterpenoid glycosides, which are derivatives of lupane-type triterpenes. The core structure consists of a lupanol aglycone (a pentacyclic triterpene alcohol) linked to two glucose molecules via beta-glycosidic bonds at the C-3 position. Key physicochemical properties include:

PropertyValue
Molecular FormulaC42H72O11C_{42}H_{72}O_{11}
Molecular Weight753.027 g/mol
CAS Number120527-58-4
SolubilityLikely polar due to glycosylation
StabilityStable under standard conditions

The glucosylation enhances water solubility compared to the parent lupanol, which is inherently lipophilic . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses have confirmed the beta-configuration of the glycosidic linkages and the pentacyclic lupane skeleton .

Natural Occurrence and Phytochemical Context

Lupanol 3-beta-diglucoside is primarily isolated from Leptadenia reticulata (family Apocynaceae), a plant traditionally used in Ayurvedic medicine for its immunomodulatory and rejuvenating properties . The compound is distributed in aerial parts of the plant, including leaves and stems, and is often co-extracted with other triterpenoids such as α-amyrin, β-sitosterol, and lupeol .

Table 1: Phytochemical Composition of Leptadenia reticulata

Compound ClassExamplesPlant Part
TriterpenoidsLupanol 3-beta-diglucoside, LupeolLeaves, Stems
FlavonoidsLuteolin, DiosmetinWhole Plant
Steroidsβ-Sitosterol, StigmasterolRoots, Leaves
Pregnane GlycosidesReticulin, DeniculatinAerial Parts

The biosynthesis of lupanol derivatives in L. reticulata is influenced by environmental factors such as soil composition and harvesting practices, which may affect yield and purity .

Research Gaps and Future Directions

  • Structural-Activity Relationships: The impact of glycosylation on bioavailability and target binding remains unexplored.

  • Clinical Trials: No human studies have been conducted to validate preclinical findings.

  • Synthetic Routes: Scalable synthesis methods are needed to address supply limitations from natural sources.

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